molecular formula C9H11N3 B6298851 N-Ethyl-1H-indazol-3-amine CAS No. 877-05-4

N-Ethyl-1H-indazol-3-amine

Cat. No.: B6298851
CAS No.: 877-05-4
M. Wt: 161.20 g/mol
InChI Key: LQOUSGCPXCBABO-UHFFFAOYSA-N
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Description

Historical Context and Significance of Indazole Heterocycles in Chemical Research

The exploration of indazole and its derivatives dates back to the late 19th and early 20th centuries. These nitrogen-containing heterocyclic compounds have since garnered considerable attention in medicinal and materials chemistry. researchgate.net Their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties, have established them as crucial components in drug discovery and development. researchgate.netnih.govnih.gov The ability of the indazole nucleus to serve as a structural motif in various therapeutic agents has solidified its importance in the field of medicinal chemistry. nih.gov

The Unique Role of 1H-Indazol-3-amine Derivatives in Academic Investigations

Among the various classes of indazole derivatives, 1H-Indazol-3-amine and its substituted analogs have emerged as a particularly interesting subgroup for academic research. The presence of an amino group at the 3-position provides a key site for further functionalization, allowing for the synthesis of a diverse library of compounds. nih.gov This structural feature has proven to be an effective hinge-binding fragment in kinase inhibitors, contributing to their biological activity. nih.gov Researchers have extensively explored the synthesis and biological evaluation of these derivatives, leading to the discovery of potent inhibitors for various enzymes and promising candidates for therapeutic development. nih.govnih.gov

Scope and Research Focus on N-Ethyl-1H-indazol-3-amine

This article focuses specifically on the chemical compound this compound. As a derivative of 1H-Indazol-3-amine, it serves as a valuable building block and a subject of interest in its own right for chemical and pharmacological research. The subsequent sections will delve into the synthesis, physicochemical properties, and spectroscopic characterization of this specific compound, providing a detailed overview of its role in scientific investigations.

Physicochemical and Spectroscopic Data of this compound

The following tables provide a summary of the key physicochemical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C9H11N3
Molecular Weight 161.20 g/mol
CAS Number 877-05-4
Physical State Solid
Boiling Point 328.3 °C at 760 mmHg
Density 1.22 g/cm³

Data sourced from multiple references. sigmaaldrich.comchembk.com

Table 2: Spectroscopic Data of a Related Compound, N,N-diethyl-1H-indazole-3-carboxamide

Spectroscopic DataValues
IR (KBr, cm-1) 3436, 3149, 2972, 1579, 1495, 1373, 1272, 1143, 1096, 941, 856, 750, 675
1H NMR (DMSO) δ 1.23 (t, 6H), 3.52-3.77 (m, 4H), 7.28 (t, 1H, J = 5.4 Hz), 7.42 (t, 1H, J = 5.8 Hz), 7.64 (d, 1H, J = 6.4 Hz), 8.04 (d, 1H, J = 6.2 Hz), 13.76 (s, 1H)

Synthesis of this compound

The synthesis of this compound, like many indazole derivatives, can be achieved through various synthetic routes. A common approach involves the cyclization of appropriately substituted benzonitriles. For instance, a general method for forming the 3-aminoindazole scaffold is the reaction of a 2-halobenzonitrile with hydrazine (B178648) hydrate (B1144303). nih.govmdpi.com Subsequent N-alkylation at the amine or the indazole nitrogen can then be performed to yield the desired N-ethyl derivative. The specific conditions for these reactions, such as the choice of solvent, base, and temperature, can be optimized to improve the yield and purity of the final product. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-2-10-9-7-5-3-4-6-8(7)11-12-9/h3-6H,2H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOUSGCPXCBABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Characterization and Spectroscopic Analysis of N Ethyl 1h Indazol 3 Amine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including N-Ethyl-1H-indazol-3-amine and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR). nih.govrepec.org

For N-substituted indazoles, ¹H NMR spectroscopy is instrumental in determining the regioselectivity of alkylation. nih.gov For instance, in N-1 substituted indazoles, a correlation can be observed between the alkyl CH₂ protons and the C-7a carbon of the indazole ring in a (¹H–¹³C) HMBC experiment. Conversely, for N-2 substituted isomers, the correlation is seen between the alkyl CH₂ protons and the C-3 carbon. nih.gov

In the ¹H NMR spectrum of 1H-indazole-3-amine derivatives, characteristic signals are observed. The active hydrogens on the C-1 and C-3 amides of the indazole typically appear as single peaks in the chemical shift range of δ 10–13 ppm. Aromatic hydrogens on the indazole and any appended benzene (B151609) rings resonate between δ 6–8 ppm. nih.gov For this compound, the ethyl group protons would present as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, with their specific chemical shifts influenced by the neighboring nitrogen atom. docbrown.info

Table 1: Representative ¹H NMR and ¹³C NMR Data for Indazole Derivatives

Compound/Fragment¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Indazole Amide Hydrogens (C1 & C3)10-13 (s)-
Aromatic Hydrogens6-8 (m)-
Ethyl Group (CH₂)~3.43 (m)~36.6
Ethyl Group (CH₃)~1.13 (t)~13.9

Note: Data is representative and can vary based on solvent and specific molecular structure. 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet. nih.govclockss.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio of their ions. nih.govrepec.org High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate molecular weight measurements, which can confirm the elemental composition of a molecule like this compound. nih.gov

For this compound (C₉H₁₁N₃), the expected monoisotopic mass is approximately 161.0953 g/mol . sigmaaldrich.comuni.lu HRMS analysis would be expected to yield a value very close to this, confirming the molecular formula. nih.gov

The fragmentation pattern observed in the mass spectrum provides further structural information. Under electron ionization (EI), the molecule will break apart in a predictable manner, and the resulting fragment ions can be used to piece together the structure of the parent molecule.

Table 2: Predicted Mass Spectrometry Data for this compound

Ion/FragmentPredicted m/z
[M+H]⁺162.1026
[M+Na]⁺184.0845
[M]⁺161.0947

Note: m/z values are predicted based on the molecular formula C₉H₁₁N₃. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. repec.org Different functional groups absorb IR radiation at characteristic frequencies, resulting in a unique spectral fingerprint for the compound.

For this compound, the IR spectrum would be expected to show several key absorption bands. The N-H stretching vibrations of the primary amine group (-NH₂) typically appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the ethyl group would be observed around 2850-3100 cm⁻¹. The C=C stretching vibrations within the aromatic ring usually appear in the 1450-1600 cm⁻¹ region. Additionally, C-N stretching vibrations would be present in the fingerprint region (typically 1000-1350 cm⁻¹). clockss.org

Table 3: Expected IR Absorption Frequencies for this compound

Functional GroupExpected Absorption Range (cm⁻¹)
N-H Stretch (amine)3300-3500
C-H Stretch (aromatic)3000-3100
C-H Stretch (aliphatic)2850-2960
C=C Stretch (aromatic)1450-1600
C-N Stretch1000-1350

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the percentage composition of elements (primarily carbon, hydrogen, and nitrogen) in a compound. repec.org This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound like this compound.

For a compound with the molecular formula C₉H₁₁N₃, the theoretical elemental composition can be calculated as follows:

Carbon (C): (9 * 12.01) / 161.20 * 100% = 67.06%

Hydrogen (H): (11 * 1.01) / 161.20 * 100% = 6.88%

Nitrogen (N): (3 * 14.01) / 161.20 * 100% = 26.06%

The experimentally determined percentages from elemental analysis should closely match these theoretical values, typically within a margin of ±0.4%, to confirm the purity and assigned formula of the compound. repec.org

Table 4: Theoretical Elemental Composition of this compound

ElementTheoretical Percentage (%)
Carbon67.06
Hydrogen6.88
Nitrogen26.06

X-ray Crystallography for Solid-State Structure Determination

For this compound, a successful single-crystal X-ray diffraction analysis would provide the exact coordinates of each atom, confirming the connectivity and stereochemistry of the molecule. It would also reveal details about intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing. nih.govresearchgate.net The indazole ring system in such compounds is generally found to be essentially planar. nih.govresearchgate.net The crystal structure of related 3-amino-N-phenyl-1H-indazole-1-carboxamides has been successfully determined, confirming their molecular structure. nih.gov

Computational Chemistry and Theoretical Studies on N Ethyl 1h Indazol 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of molecules like N-Ethyl-1H-indazol-3-amine.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a principal method for quantum mechanical simulations of molecular systems. imperial.ac.uk It is widely used to investigate the properties of indazole derivatives. researchgate.netdergipark.org.trdergipark.org.tr DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are employed to optimize the molecular geometry and predict various physicochemical properties. researchgate.netnih.gov For instance, DFT studies on similar indazole derivatives have been used to calculate global reactivity parameters, which are crucial for understanding the molecule's chemical behavior. dergipark.org.trdergipark.org.tr These calculations provide a theoretical framework for understanding the structure and reactivity of this compound.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netmultidisciplinaryjournals.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.netresearcher.life For indazole derivatives, the HOMO is typically localized over the entire molecule, while the LUMO may be distributed differently depending on the substituents. researchgate.net Analysis of these orbitals for this compound would reveal its electrophilic and nucleophilic sites, offering predictions about its reaction mechanisms.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govuni-muenchen.de The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. uni-muenchen.de In studies of indazole derivatives, MEP analysis has been used to identify the most likely sites for interaction with other molecules. researchgate.netresearchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the indazole ring and the amino group, indicating these as potential sites for hydrogen bonding and electrophilic interactions.

Tautomerism Studies of Indazole Derivatives

Tautomerism is a significant feature of indazole chemistry, with the potential for the compound to exist in different isomeric forms.

Theoretical Investigations of 1H- and 2H-Indazole Tautomeric Equilibria

The tautomeric equilibrium between 1H- and 2H-indazoles has been extensively studied using theoretical methods. thieme-connect.deepa.govresearchgate.netcsic.esmdpi.com Computational studies, including ab initio and DFT calculations, have consistently shown that the 1H-indazole tautomer is generally more stable than the 2H-indazole tautomer. epa.govresearchgate.netnih.gov The energy difference between these two forms is typically a few kcal/mol in favor of the 1H tautomer. thieme-connect.deepa.govresearchgate.net This stability is attributed to the benzenoid structure of the 1H-indazole, which is energetically favored over the quinonoid structure of the 2H-indazole. researchgate.net For this compound, the ethyl group is fixed at the N1 position, thus it primarily exists as the 1H-tautomer. However, understanding the factors that govern the stability of the core indazole tautomers is crucial for predicting the properties of its derivatives.

Molecular Docking and Binding Mode Predictions in Preclinical Contexts

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein. This method is instrumental in drug discovery and design. nih.govjocpr.com The 1H-indazole-3-amine scaffold is recognized as an effective fragment for binding to the hinge region of protein kinases. mdpi.comresearchgate.net Derivatives of 1H-indazole-3-amine have been the subject of molecular docking studies to explore their potential as inhibitors of various enzymes, including fibroblast growth factor receptor (FGFR). nih.gov In such studies, the indazole core often forms key hydrogen bond interactions with the protein's backbone. mdpi.com For this compound, molecular docking simulations could predict its potential binding modes within the active sites of various therapeutic targets, providing a rationale for its biological activity and guiding the design of more potent analogs. jocpr.comdntb.gov.ua

Preclinical Biological Activity Profiling of N Ethyl 1h Indazol 3 Amine and Analogs

Enzyme Inhibition Studies in In Vitro Systems

The inhibitory activity of N-Ethyl-1H-indazol-3-amine analogs has been evaluated against several key enzymes implicated in cancer signaling pathways. These in vitro studies have provided valuable insights into the mechanism of action and potential therapeutic applications of this class of compounds.

Kinase Inhibition Profiling (e.g., FGFR, PI3K, Bcr-Abl, VEGFR-2)

Derivatives of 1H-indazol-3-amine have demonstrated potent inhibitory activity against a range of protein kinases that are critical for tumor growth and progression.

Fibroblast Growth Factor Receptor (FGFR) Inhibition:

Analogs of 1H-indazol-3-amine have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). One notable derivative, compound 2a , which incorporates a 2,6-difluoro-3-methoxyphenyl group, exhibited significant inhibitory activity against FGFR1 and FGFR2, with IC50 values of less than 4.1 nM and 2.0±0.8 nM, respectively. nih.gov Another analog, 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative 98 , also showed promising FGFR1 inhibition with an IC50 of 15.0 nM.

CompoundTargetIC50 (nM)
Compound 2a FGFR1< 4.1
FGFR22.0±0.8
6-(3-methoxyphenyl)-1H-indazol-3-amine derivative 98 FGFR115.0

Phosphatidylinositol 3-kinase (PI3K) Inhibition:

A series of 3-ethynyl-1H-indazoles, which are analogs of this compound, have been shown to inhibit key components of the PI3K pathway. One of the most potent compounds in this series, compound 10 , displayed an IC50 value of 361 nM against PI3Kα. Other analogs, such as compound 9 , compound 6 , and compound 13 , also demonstrated inhibitory activity in the low micromolar range.

CompoundTargetIC50 (µM)
Compound 10 PI3Kα0.361
Compound 9 PI3Kα1.85
Compound 6 PI3Kα1.05
Compound 13 PI3Kα5.12

Bcr-Abl Inhibition:

Several 1H-indazol-3-amine derivatives have been evaluated for their ability to inhibit the Bcr-Abl fusion protein, a key driver in chronic myeloid leukemia (CML). A particularly potent analog, AKE-72 (5) , demonstrated IC50 values of less than 0.5 nM against wild-type Bcr-Abl (Bcr-AblWT) and 9 nM against the T315I mutant, which is resistant to many existing inhibitors. Another derivative, compound 89 , also showed significant inhibition of both Bcr-AblWT and the T315I mutant, with IC50 values of 0.014 µM and 0.45 µM, respectively.

CompoundTargetIC50 (nM)
AKE-72 (5) Bcr-AblWT< 0.5
Bcr-AblT315I9
Compound 89 Bcr-AblWT14
Bcr-AblT315I450

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition:

The indazole scaffold is a component of known VEGFR-2 inhibitors. Studies on novel indazole derivatives have shown their potential to inhibit VEGFR-2 kinase activity. For instance, a series of piperazinylquinoxaline-based derivatives were synthesized and evaluated, with the most potent, compound 11 , exhibiting an IC50 of 0.192 µM against VEGFR-2. Another compound in the series, 10e , had an IC50 of 0.241 µM.

CompoundTargetIC50 (µM)
Compound 11 VEGFR-20.192
Compound 10e VEGFR-20.241

Other Enzyme Target Modulations (e.g., COX inhibitory activities)

While the broader class of indazole-containing compounds is known for a variety of biological activities, including anti-inflammatory effects, specific data on the direct inhibition of cyclooxygenase (COX) enzymes by this compound or its close analogs is not extensively available in the reviewed literature. One of the marketed indazole-based drugs, Benzydamine, is a non-steroidal anti-inflammatory drug, which suggests that some compounds in this class may interact with inflammatory pathways. nih.gov However, further research is required to specifically characterize the COX inhibitory potential of this compound and its derivatives.

Receptor Binding and Modulation Assays (In Vitro)

The 1H-indazole-3-amine scaffold serves as a crucial "hinge-binding" fragment, enabling these molecules to effectively interact with the ATP-binding pocket of various protein kinases. nih.gov This binding interaction is fundamental to their mechanism of enzyme inhibition. For instance, in the context of FGFR inhibition, derivatives of 1H-indazol-3-amine are designed to bind to the ATP-binding site of the receptor, thereby blocking its kinase activity. nih.gov While this implies a direct interaction with the receptor, specific quantitative data from receptor binding assays, such as dissociation constants (Kd) or inhibition constants (Ki) for this compound, are not detailed in the available preclinical studies. The primary focus of the existing research has been on the functional consequences of this binding, namely enzyme inhibition and cellular effects.

Cellular Pathway Modulation in Preclinical Models

The enzymatic inhibition observed in in vitro assays translates to significant effects on cellular pathways, particularly those involved in cancer cell growth and survival.

Investigation of Cellular Proliferation in Model Cell Lines

A number of this compound analogs have demonstrated potent anti-proliferative activity against a panel of human cancer cell lines.

In one study, a series of piperazine-indazole derivatives were evaluated. nih.gov Among these, compound 6o showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM. nih.gov This compound also exhibited good selectivity, with a much higher IC50 of 33.2 µM in the normal human embryonic kidney cell line, HEK-293. nih.gov

Another study focused on FGFR inhibitors found that compound 2a had a potent anti-proliferative effect on KG1 and SNU16 cell lines, with IC50 values of 25.3±4.6 nM and 77.4±6.2 nM, respectively. nih.gov

The anti-proliferative activities of various other analogs have also been reported against cell lines such as A549 (lung cancer), PC-3 (prostate cancer), and HepG-2 (hepatoma). nih.gov For example, compound 5k showed a strong inhibitory effect against HepG-2 with an IC50 of 3.32 µM, although it also displayed high toxicity to normal cells. nih.gov

CompoundCell LineIC50 (µM)
Compound 6o K5625.15
HEK-29333.2
Compound 2a KG10.0253
SNU160.0774
Compound 5k HepG-23.32
HEK-29312.17

Apoptosis and Cell Cycle Regulation in Cellular Systems

Further investigation into the cellular mechanisms of action has revealed that certain this compound analogs can induce apoptosis and affect cell cycle progression in cancer cells.

The effects of compound 6o were studied in detail in K562 cells. nih.gov Using an Annexin V-FITC/PI detection assay, it was observed that treatment with compound 6o at concentrations of 10, 12, and 14 µM for 48 hours led to a dose-dependent increase in the total apoptosis rates to 9.64%, 16.59%, and 37.72%, respectively. nih.gov

Cell cycle analysis using propidium (B1200493) iodide (PI) staining showed that treatment of K562 cells with compound 6o (10, 12, and 14 µM) for 24 hours resulted in an increase in the G0/G1 phase population from 29.4% (control) to 31.8%, 36.4%, and 41.1%, respectively. nih.gov This was accompanied by a significant decrease in the proportion of cells in the S phase, indicating that compound 6o can arrest the cell cycle at the G0/G1 checkpoint. nih.gov

Signaling Pathway Analysis (e.g., Bcl2 family, p53/MDM2)

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, preventing the proliferation of cancerous cells. nih.gov Its activity is tightly controlled by negative regulators, primarily the MDM2 oncogene. nih.govnih.gov MDM2 functions by binding to p53, inhibiting its transcriptional activity, and promoting its degradation through the ubiquitin-proteasome system. nih.govnih.gov This interaction forms a negative feedback loop, and its disruption is a key strategy in cancer therapy to reactivate p53's tumor-suppressing function. nih.gov

In the context of indazole derivatives, preclinical studies have investigated their potential to modulate these critical cancer-related signaling pathways. A series of novel 1H-indazole-3-amine derivatives were synthesized and evaluated for their antitumor activities. nih.govnih.gov Among these, one specific analog, compound 6o, demonstrated a significant inhibitory effect against the K562 chronic myeloid leukemia cell line. nih.govnih.govbohrium.com Further investigation into its mechanism revealed that compound 6o appears to affect apoptosis and the cell cycle in a concentration-dependent manner, possibly by inhibiting members of the Bcl2 family and interfering with the p53/MDM2 pathway. nih.govnih.govbohrium.com This suggests that the anticancer activity of certain 1H-indazole-3-amine analogs may be mediated through the restoration of p53-driven apoptotic processes. nih.gov

The table below summarizes the in vitro cytotoxic activity of the lead compound 6o from this series against various human cancer cell lines and a normal cell line, highlighting its potency and selectivity. nih.govnih.gov

CompoundCell LineCell TypeIC₅₀ (µM)
6oK562Chronic Myeloid Leukemia5.15
6oHEK-293Normal Human Embryonic Kidney33.2

Antimicrobial and Antiparasitic Efficacy in In Vitro Models (e.g., Leishmania)

Indazole-based compounds have been explored for their therapeutic potential against various pathogens, including parasites and fungi. nih.govnih.gov Research into hybrid molecules incorporating indazole-pyrone scaffolds has identified compounds with notable efficacy against Leishmania donovani, the parasite responsible for visceral leishmaniasis. nih.gov In a panel of nineteen such derivatives, five showed activity against intracellular L. donovani, with compound 3-(1-(3-Chloro-2-ethyl-2H-indazol-6-ylamino)ethylidene)-6-methyl-3H-pyran-2,4-dione (6f) emerging as the most potent. nih.gov It was found to be active against both the axenic amastigote and intramacrophage amastigote forms of the parasite. nih.gov

Further studies on different analogs, specifically 3-alkoxy-1-benzyl-5-nitroindazoles, have demonstrated significant activity against Leishmania amazonensis. nih.gov Two compounds from this class, NV6 (3-((1-benzyl-5-nitro-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine) and NV16 (1-benzyl-5-nitro-3-((5-(piperidin-1-yl)pentyl)-1H-indazole)) , were selected for further evaluation based on their promising in vitro results against intracellular amastigotes. nih.gov

In the realm of antimicrobial activity, derivatives related to N-ethyl indoles, which also afforded indazole derivatives during synthesis, have been tested. nih.govresearchgate.net Specifically, the compound 4-(N-ethyl-1H-indol-3-yl)-6-(p-chlorophenyl)-pyrimidine-2-amine (11b) was identified as the most active among the tested compounds against the fungal pathogen Candida albicans. nih.govresearchgate.net

The table below presents the in vitro antiparasitic activity of selected indazole analogs against different Leishmania species.

CompoundTarget OrganismTarget StageIC₅₀ (µM)
Compound 6fL. donovaniAxenic Amastigotes2.48 ± 1.02
Compound 6fL. donovaniIntramacrophage Amastigotes2.25 ± 1.89
NV6L. amazonensisIntracellular Amastigotes0.43
NV16L. amazonensisIntracellular Amastigotes0.17

Mechanism of Action Elucidation at the Molecular Level (Preclinical)

The molecular mechanisms underlying the biological activities of this compound and its analogs are an area of active preclinical investigation. In oncology, the mechanism for certain 1H-indazole-3-amine derivatives is linked to the modulation of key cell survival and death pathways. nih.gov Studies on potent anticancer analogs, such as compound 6o, indicate a mechanism that involves the induction of apoptosis. nih.govnih.gov This is believed to be achieved through the inhibition of anti-apoptotic Bcl2 family proteins and the disruption of the p53-MDM2 interaction. nih.govnih.gov By inhibiting MDM2, the compound may prevent the degradation of the p53 tumor suppressor protein, allowing it to accumulate, activate downstream targets, and trigger programmed cell death in cancer cells. nih.govnih.gov

Regarding the antiparasitic effects, particularly against Leishmania species, the precise molecular mechanism of action for indazole derivatives is not yet fully defined. nih.govnih.gov However, the demonstrated efficacy of compounds like 6f and NV6 against the intracellular amastigote stage of the parasite suggests that these molecules can cross host cell membranes and exert their effect directly on the parasite within the macrophage. nih.govnih.gov Electron microscopy studies have confirmed the antileishmanial activity of some indazole derivatives, supporting the pursuit of this chemical family as potential antiparasitic agents. researchgate.net The action is likely to involve the disruption of critical parasitic cellular processes, but the specific molecular targets within the Leishmania parasite remain a subject for further research. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of N Ethyl 1h Indazol 3 Amine Derivatives

Impact of N-Ethyl Group Substitution on Biological Activities

The N-ethyl group at the 1-position of the indazole ring is a critical determinant of the biological activity of these derivatives. Its size, shape, and electronic properties can significantly influence how the molecule interacts with its target protein.

In the context of kinase inhibitors, the N-alkyl group often occupies a hydrophobic pocket in the ATP-binding site. The ethyl group in N-Ethyl-1H-indazol-3-amine provides a balance of lipophilicity and steric bulk that can be optimal for fitting into such pockets. Altering this group can have a profound impact on potency. For example, replacing the ethyl group with a larger substituent may lead to steric clashes, while a smaller methyl group might not provide sufficient hydrophobic interactions.

Below is a table illustrating the hypothetical impact of N-alkyl substitution on kinase inhibitory activity, based on general SAR principles for indazole derivatives.

N-SubstituentRelative PotencyRationale
-HLowLacks hydrophobic interaction in the pocket.
-MethylModerateProvides some hydrophobic interaction but may be too small for optimal fit.
-Ethyl High Optimal balance of size and lipophilicity for the hydrophobic pocket.
-PropylModerate-HighMay provide slightly better hydrophobic interactions than ethyl, but could also introduce some steric hindrance.
-IsopropylModerateThe branched alkyl group may cause steric clashes within the binding site.
-CyclopropylHighThe rigid cyclopropyl (B3062369) group can provide a favorable conformation for binding.
-BenzylLow-ModerateThe bulky benzyl (B1604629) group is likely to cause significant steric hindrance.

Role of Substituents on the Indazole Ring System in Modulating Activity

Substituents on the benzene (B151609) portion of the indazole ring play a crucial role in fine-tuning the biological activity and selectivity of this compound derivatives. The position and electronic nature of these substituents can dramatically alter the molecule's properties.

For instance, in the development of cannabinoid receptor agonists, substitutions at the 5-position of the indazole ring have been shown to significantly impact potency and efficacy. nih.gov Halogen substitutions, such as fluorine or chlorine, at this position can enhance binding affinity, likely through favorable interactions with the receptor. nih.gov The electronic effects of these substituents can also influence the acidity of the N-H proton, which may be involved in hydrogen bonding with the target.

Similarly, in the design of kinase inhibitors, substituents on the indazole ring can be strategically placed to interact with specific amino acid residues in the ATP-binding site. For example, a substituent capable of forming a hydrogen bond at the 5- or 6-position could anchor the molecule in the active site and increase its potency. nih.gov

The following table provides a hypothetical overview of how different substituents on the indazole ring might modulate activity, based on common SAR findings for indazole-based compounds.

PositionSubstituentEffect on ActivityRationale
4-MethoxyCan increase potencyMay form favorable interactions with the target. acs.org
5-FluoroOften increases potencyEnhances binding affinity through halogen bonding or by altering electronic properties. nih.gov
5-ChloroCan increase potencySimilar to fluoro, can enhance binding affinity. researchgate.net
6-MethylVariableCan either increase or decrease potency depending on the target. acs.org
7-NitroGenerally decreases potencyThe bulky and electron-withdrawing nitro group can be detrimental to binding. nih.gov

Identification of Pharmacophoric Features for Target Interactions

Pharmacophore modeling is a crucial tool in understanding the key molecular features required for a molecule to bind to its biological target. For this compound derivatives, several key pharmacophoric features have been identified across different target classes.

A common pharmacophore for many indazole-based inhibitors includes:

A hydrogen bond donor: The amine group at the 3-position is a critical hydrogen bond donor, often interacting with a key residue in the active site of the target protein. nih.gov

A hydrogen bond acceptor: The nitrogen atom at the 2-position of the indazole ring can act as a hydrogen bond acceptor. pharmablock.com

Aromatic/hydrophobic region: The indazole ring itself provides a rigid scaffold and participates in hydrophobic and aromatic stacking interactions with the target. nih.gov

In the context of kinase inhibitors, the indazole scaffold is a well-established "hinge-binder," forming one or two hydrogen bonds with the backbone of the kinase hinge region. rsc.org The N-ethyl group and other substituents then project into the hydrophobic regions of the ATP-binding site.

For cannabinoid receptor modulators, the pharmacophore is slightly different, with the N-alkyl group and a substituent at the 3-position (often a carboxamide) being critical for high-affinity binding. researchgate.net The indazole core serves as the central scaffold to correctly orient these key interacting groups.

Design Principles for Optimized Indazole-Based Research Probes

The development of potent and selective indazole-based research probes is guided by several key design principles derived from SAR studies and pharmacophore modeling.

Scaffold Hopping: The indazole nucleus is often used as a bioisosteric replacement for other heterocyclic scaffolds, such as indole, to improve properties like metabolic stability or to explore new chemical space. pharmablock.com The indazole offers a unique combination of hydrogen bonding capabilities and a rigid core.

Structure-Based Design: When the three-dimensional structure of the target protein is known, computational tools like molecular docking can be used to design derivatives with improved binding affinity. This approach allows for the rational placement of substituents to maximize favorable interactions and minimize steric clashes.

Fragment-Based Drug Discovery (FBDD): The indazole core can be used as a starting point in FBDD. Small fragments containing the indazole scaffold are screened for binding to the target, and then "grown" or "linked" to create more potent molecules.

Modulation of Physicochemical Properties: To create effective research probes, it is essential to optimize properties such as solubility, permeability, and metabolic stability. This can be achieved by modifying the N-ethyl group or by introducing polar or metabolically stable groups at various positions on the indazole ring. For example, replacing a metabolically liable methyl group with a trifluoromethyl group can improve metabolic stability.

The following table summarizes some of the key design principles and their intended outcomes.

Design PrincipleIntended Outcome
Scaffold HoppingDiscover novel chemical series with improved properties.
Structure-Based DesignEnhance potency and selectivity by optimizing interactions with the target.
Fragment-Based Drug DiscoveryEfficiently explore chemical space and identify novel binding modes.
Modulation of Physicochemical PropertiesImprove drug-like properties for in vitro and in vivo studies.

Preclinical Pharmacokinetic and Metabolism Research of N Ethyl 1h Indazol 3 Amine

In Vitro Metabolic Stability Assays (e.g., Liver Microsomes, Hepatocytes)

In vitro metabolic stability assays are fundamental in early drug discovery to predict how quickly a compound is metabolized by the liver, the primary site of drug metabolism. These assays help in ranking and selecting compounds with favorable pharmacokinetic profiles for further development. The two most common in vitro systems used are liver microsomes and hepatocytes.

Liver Microsomes: These are subcellular fractions of the liver endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. In a typical assay, N-Ethyl-1H-indazol-3-amine would be incubated with liver microsomes from preclinical species (e.g., rat, mouse, dog) and humans, along with necessary cofactors like NADPH. The disappearance of the parent compound over time is monitored, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS). From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Hepatocytes: These are whole liver cells that contain a broader range of both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) metabolizing enzymes, as well as transporters. Assays using cryopreserved or fresh hepatocytes provide a more comprehensive picture of a compound's metabolic fate. Similar to microsomal assays, this compound would be incubated with hepatocytes, and the rate of its depletion would be measured to determine its metabolic stability.

While specific data for this compound is not available, the table below illustrates hypothetical outcomes from such assays and their general interpretation.

Parameter Hypothetical Value for Compound X General Interpretation
Microsomal Half-life (t½) 30 minModerate metabolic stability.
Hepatocyte Half-life (t½) 25 minSuggests metabolism by both Phase I and/or Phase II enzymes.
Intrinsic Clearance (CLint) 50 µL/min/mg proteinIndicates a moderate rate of metabolism.

Metabolite Identification and Profiling in Preclinical Samples

Identifying the metabolites of a new drug candidate is crucial for understanding its biotransformation pathways and for identifying any potentially active or toxic metabolites. This process involves incubating this compound with in vitro systems like liver microsomes or hepatocytes, or analyzing in vivo samples (e.g., plasma, urine, feces) from preclinical animal studies.

High-resolution mass spectrometry coupled with liquid chromatography is the primary analytical technique used for metabolite identification. By comparing the mass spectra of the parent compound with those of potential metabolites, structural changes such as hydroxylation, dealkylation, or conjugation can be elucidated.

Without experimental data, one can only speculate on the potential metabolic pathways for this compound based on its chemical structure. Possible metabolic transformations could include:

N-de-ethylation: Removal of the ethyl group from the indazole nitrogen.

Aromatic hydroxylation: Addition of a hydroxyl group to the indazole ring.

Amine oxidation: Oxidation of the amino group.

Glucuronidation or Sulfation: Conjugation of the parent compound or its Phase I metabolites with glucuronic acid or sulfate.

The following table provides a hypothetical example of a metabolite profile.

Metabolite ID Proposed Structure Method of Identification
M11H-Indazol-3-amineHigh-Resolution Mass Spectrometry
M2Hydroxy-N-ethyl-1H-indazol-3-amineHigh-Resolution Mass Spectrometry
M3This compound glucuronideHigh-Resolution Mass Spectrometry

Enzyme Phenotyping of Metabolizing Enzymes (In Vitro)

Enzyme phenotyping, also known as reaction phenotyping, aims to identify the specific enzymes responsible for the metabolism of a drug candidate. This is particularly important for predicting potential drug-drug interactions. The focus is often on the major Cytochrome P450 (CYP) isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2), which are responsible for the metabolism of a large proportion of clinically used drugs. solvobiotech.com

Two primary approaches are used for CYP phenotyping:

Recombinant Human CYPs: this compound would be incubated individually with a panel of recombinant human CYP enzymes to determine which isoforms can metabolize the compound.

Chemical Inhibition in Human Liver Microsomes: The metabolism of this compound in human liver microsomes is assessed in the presence and absence of specific chemical inhibitors for each major CYP isoform. A significant reduction in metabolism in the presence of a specific inhibitor indicates the involvement of that particular CYP enzyme. solvobiotech.com

A hypothetical outcome of an enzyme phenotyping study for this compound is presented in the table below.

CYP Isoform Metabolism in Recombinant System Inhibition by Specific Inhibitor Conclusion
CYP1A2No significant metabolismNo significant inhibitionNot a major metabolizing enzyme.
CYP2C9Moderate metabolism50% inhibitionContributes to metabolism.
CYP2D6No significant metabolismNo significant inhibitionNot a major metabolizing enzyme.
CYP3A4Major metabolism85% inhibitionPrimary metabolizing enzyme.

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Considerations

Preclinical ADME studies aim to provide a holistic understanding of a drug candidate's behavior in a living organism. These studies are typically conducted in animal models (e.g., rodents and non-rodents) and provide essential data to predict human pharmacokinetics.

Absorption: Following oral administration of this compound to preclinical species, blood samples would be collected at various time points to determine its rate and extent of absorption. Key parameters include the maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

Distribution: The extent of a drug's distribution into different tissues is assessed. This can be determined by analyzing tissue samples after administration or by using techniques like quantitative whole-body autoradiography with a radiolabeled version of the compound. The volume of distribution (Vd) is a key pharmacokinetic parameter derived from plasma concentration-time data.

Metabolism: In vivo metabolism studies confirm the metabolic pathways identified in vitro. Plasma, urine, and feces are collected and analyzed to identify and quantify the metabolites formed in the body.

Excretion: The routes and rates of elimination of the drug and its metabolites from the body are determined by analyzing the amounts excreted in urine and feces over time.

While no specific ADME data for this compound is publicly available, the following table illustrates the type of data that would be generated in a preclinical ADME study.

ADME Parameter Hypothetical Finding in Rats Implication
Oral Bioavailability 60%Good absorption after oral dosing.
Volume of Distribution (Vd) 5 L/kgWide distribution into tissues.
Major Metabolites M1, M2Consistent with in vitro findings.
Route of Excretion 70% Renal, 30% FecalPrimarily cleared by the kidneys.

Future Research Directions and Academic Significance

Development of Novel Indazole-Based Chemical Probes

The development of chemical probes is essential for dissecting complex biological processes, and the indazole scaffold is a promising framework for creating such tools. Given that diversely substituted indazole derivatives exhibit a wide array of biological activities, they can be adapted to create probes for target identification and validation. nih.govresearchgate.net For instance, a potent and selective indazole-based inhibitor of a specific enzyme, such as a kinase, could be functionalized with reporter tags like fluorophores or biotin. This would enable researchers to visualize the enzyme's localization within cells, track its movement, and identify its binding partners.

Future research will likely focus on designing indazole derivatives with photo-affinity labels. These probes can be used to form covalent bonds with their biological targets upon photo-irradiation, allowing for the unambiguous identification of binding proteins from complex cellular lysates. The structural information from such studies is invaluable for understanding drug-target interactions and for the rational design of next-generation therapeutics. The 1H-indazole-3-amine structure, in particular, is recognized as an effective hinge-binding fragment for kinases, making it an excellent starting point for developing selective kinase probes. nih.gov

Exploration of New Biological Targets and Pathways

While indazole derivatives are well-known for their activity as kinase inhibitors, their therapeutic potential extends to a much broader range of biological targets. nih.gov The indazole core is considered a "privileged scaffold" due to its ability to interact with multiple, unrelated protein targets. researchgate.net This promiscuity, when properly harnessed, allows for the discovery of compounds with entirely new mechanisms of action.

Future research will undoubtedly involve screening libraries of indazole compounds, including analogs of N-Ethyl-1H-indazol-3-amine, against diverse panels of biological targets. High-throughput screening (HTS) campaigns and advanced techniques like chemoproteomics will be instrumental in identifying novel interacting proteins and pathways. Recent studies have already pointed towards new applications, with indazole derivatives being investigated as:

Inhibitors of bacterial peptidoglycan synthesis for treating tuberculosis. nih.gov

Agents targeting the PA-PB1 protein-protein interface of the influenza polymerase. nih.gov

NLRP3 inflammasome inhibitors for metabolic and neurodegenerative diseases. investing.com

Antileishmanial agents targeting the parasite's trypanothione (B104310) reductase. tandfonline.com

The exploration of these and other novel targets, such as those involved in neurological disorders or inflammatory conditions, represents a significant direction for future research. researchgate.net The goal is to expand the therapeutic landscape of the indazole scaffold beyond its current primary application in oncology.

Potential Therapeutic Area Biological Target/Pathway Example Application
Infectious Disease Bacterial Glutamate RacemaseNovel antitubercular agents nih.gov
Infectious Disease Influenza Polymerase (PA-PB1)Antiviral drugs nih.gov
Inflammatory Disease NLRP3 InflammasomeTreatment of metabolic disorders investing.com
Infectious Disease Leishmania Trypanothione ReductaseAntileishmanial therapeutics tandfonline.com
Oncology Protein Kinases (FGFR, Bcr-Abl, etc.)Anticancer agents nih.govnih.gov
Oncology p53/MDM2 PathwayApoptosis induction in cancer cells nih.govnih.gov

Advanced Synthetic Methodologies for Indazole Scaffolds

The continued exploration of the chemical space around the indazole nucleus depends heavily on the development of advanced and efficient synthetic methods. ingentaconnect.comresearchgate.net While classical methods exist, modern organic synthesis is focused on improving yield, selectivity, scalability, and environmental friendliness ("green chemistry"). benthamdirect.comnih.gov

Future research in this area will concentrate on several key aspects:

Transition Metal Catalysis : Expanding the use of catalysts like palladium, copper, and rhodium for C-H activation and cross-coupling reactions to build complex indazole derivatives with high precision. nih.govmdpi.com These methods allow for late-stage functionalization, which is crucial for rapidly generating analogs for structure-activity relationship (SAR) studies.

One-Pot and Multi-Component Reactions : Designing reaction cascades where multiple bonds are formed in a single operation without isolating intermediates. nih.gov This approach significantly improves efficiency and reduces waste, making the synthesis of large compound libraries more feasible.

Flow Chemistry and Photochemistry : Integrating advanced technologies like continuous flow synthesis and photochemistry can accelerate reactions, improve safety, and enable novel chemical transformations that are difficult to achieve with traditional batch chemistry. nih.gov

These advanced methodologies are critical for supplying the diverse and complex indazole derivatives needed for biological screening and the development of chemical probes. researchgate.net

Synthetic Method Key Features Significance
Transition-Metal Catalysis C-H activation, cross-coupling (e.g., Suzuki) nih.govnih.govHigh precision, late-stage functionalization, broad substrate scope.
Multi-Component Reactions One-pot synthesis of complex molecules nih.govIncreased efficiency, reduced waste, rapid library generation.
Green Chemistry Approaches Use of eco-friendly solvents and catalysts researchgate.netbenthamdirect.comReduced environmental impact, improved safety and sustainability.
Flow Chemistry / Photochemistry Continuous processing, use of light energy nih.govEnhanced reaction speed, scalability, and access to novel reactivity.

Integration of Computational and Experimental Approaches in Design

The synergy between computational modeling and experimental validation has become a cornerstone of modern drug discovery. researchgate.netjddhs.com This integrated approach is particularly valuable for optimizing the properties of scaffold-based compounds like this compound.

Future research will see an even deeper integration of these disciplines:

Structure-Based Drug Design (SBDD) : Utilizing high-resolution crystal structures of indazole derivatives bound to their targets to guide the design of new analogs with improved affinity and selectivity. nih.govresearchgate.net Computational tools like molecular docking and molecular dynamics simulations are used to predict binding modes and affinities before a compound is synthesized. tandfonline.comresearchgate.netnih.gov

Ligand-Based Drug Design (LBDD) : When a target's 3D structure is unknown, computational methods like pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be used to build models based on the properties of known active and inactive compounds. researchgate.netjddhs.com

Artificial Intelligence (AI) and Machine Learning : AI-driven platforms are increasingly being used to analyze vast datasets, predict drug-target interactions, optimize pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, toxicity), and even design novel molecules from scratch. researchgate.netjddhs.com

This rational, hypothesis-driven approach accelerates the drug discovery process, reduces the number of compounds that need to be synthesized and tested, and ultimately lowers the cost and time required to bring a new therapeutic agent to the clinic. jddhs.com The combination of in silico predictions with in vitro and in vivo experimental validation creates a powerful cycle of design, synthesis, and testing that will continue to drive innovation in indazole-based drug discovery. researchgate.net

Q & A

Q. Basic Research Focus

  • Spectroscopy :
    • ¹H/¹³C NMR : Characterize the ethyl group (e.g., triplet for CH₂ at ~1.3 ppm and quartet for CH₃ at ~3.4 ppm) and indazole protons (aromatic signals between 7.0–8.5 ppm) .
    • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 176.1 (calculated for C₉H₁₁N₃) .
  • Crystallography : Single-crystal X-ray diffraction (SHELX refinement) resolves bond angles and confirms the ethyl group’s position on the indazole ring. Anomalous dispersion corrections improve accuracy for light atoms .

What strategies address contradictions in biological activity data for this compound derivatives?

Advanced Research Focus
Discrepancies in bioactivity (e.g., varying IC₅₀ values in enzyme assays) may arise from:

  • Solubility Issues : Use co-solvents (DMSO/PBS mixtures) to maintain compound stability in aqueous buffers.
  • Stereochemical Purity : Chiral HPLC or SFC separates enantiomers, as minor impurities can dominate false-positive signals .
  • Assay Design : Validate target engagement via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

How can computational docking studies improve the design of this compound-based inhibitors?

Q. Advanced Research Focus

  • Ligand Preparation : Generate 3D conformers using software like Open Babel, accounting for tautomeric states of the indazole ring.
  • Target Selection : Prioritize kinases (e.g., JAK2 or CDK2) based on structural homology to known indazole-binding proteins .
  • MD Refinement : Post-docking molecular dynamics simulations (100 ns trajectories) assess binding stability, with RMSD <2.0 Å indicating viable hits .

What experimental frameworks optimize pharmacological profiling of this compound analogs?

Q. Advanced Research Focus

  • ADME Screening :
    • Microsomal Stability : Incubate compounds with liver microsomes (human/rat) to calculate t₁/₂. Ethyl substitution generally enhances metabolic stability vs. methyl analogs .
    • Caco-2 Permeability : Papp values >1×10⁻⁶ cm/s suggest oral bioavailability.
  • Toxicity Profiling : Use zebrafish models to assess cardiotoxicity and hepatotoxicity at 10–100 µM concentrations .

How do electronic effects of substituents on the indazole ring modulate reactivity in cross-coupling reactions?

Q. Advanced Research Focus

  • Electron-Withdrawing Groups (e.g., -NO₂ at C5): Increase oxidative addition efficiency in Pd-catalyzed Suzuki couplings (yield >85% with Pd(PPh₃)₄) .
  • Steric Effects : Bulky groups at C4 hinder Buchwald-Hartwig aminations; use Xantphos ligands to mitigate steric hindrance .

What crystallographic challenges arise in resolving this compound derivatives, and how are they mitigated?

Q. Advanced Research Focus

  • Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twinned crystals, adjusting batch scale factors iteratively .
  • Disorder Modeling : For flexible ethyl groups, apply PART/ISOR restraints to anisotropic displacement parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.